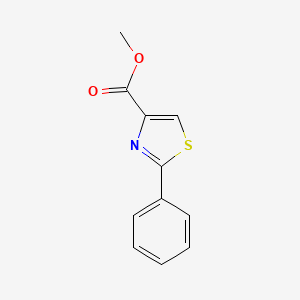

2-Phenylthiazole-4-carboxylic acid methyl ester

Vue d'ensemble

Description

Synthesis Analysis

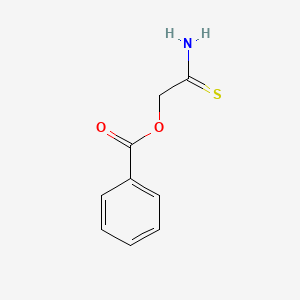

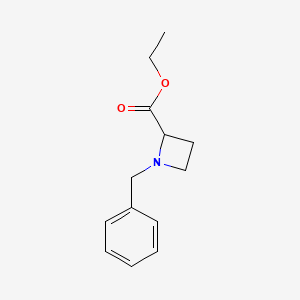

The synthesis of esters like “2-Phenylthiazole-4-carboxylic acid methyl ester” often involves the reaction of carboxylic acids with alcohols in the presence of a mineral acid catalyst . Another method involves the use of diazomethane, a highly reactive compound that is produced in-situ and immediately reacted with the carboxylic acid to produce the methyl ester .Molecular Structure Analysis

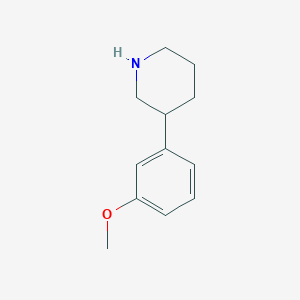

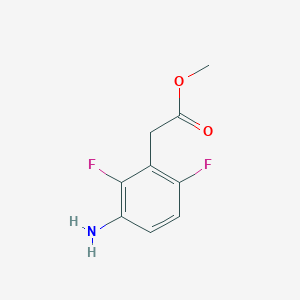

The molecular structure of “2-Phenylthiazole-4-carboxylic acid methyl ester” consists of a phenyl group (a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid methyl ester group.Chemical Reactions Analysis

Esters, including “2-Phenylthiazole-4-carboxylic acid methyl ester”, can undergo a variety of reactions. They can be hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol . This process, known as saponification, is commonly used in the soap-making industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenylthiazole-4-carboxylic acid methyl ester” include a molecular weight of 219.26 g/mol. Esters are intermediate in boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Chemical Properties

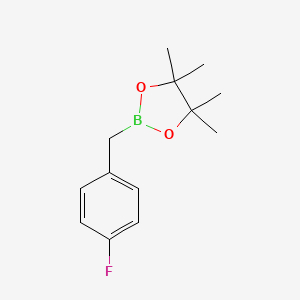

- 2-Phenylthiazole-4-carboxylic acid methyl ester is synthesized through specific chemical reactions, as demonstrated in studies exploring the synthesis of related compounds. For instance, the synthesis of derivatives involving similar thiazole structures, such as 2-azido-5-phenyl-4-thiazolecarboxylic acid, involves reactions in acidic media, indicating the potential methods for synthesizing 2-Phenylthiazole-4-carboxylic acid methyl ester as well (Mamedov et al., 1993). Additionally, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization showcases the varied chemical routes possible for creating structurally similar compounds (Vijay Kumar et al., 2012).

Polymer Synthesis

- Compounds like 2-Phenylthiazole-4-carboxylic acid methyl ester play a role in the synthesis of polyesters and other polymers. For instance, research has shown the use of similar carboxylic acid derivatives in creating thermotropic polyesters, suggesting the potential for 2-Phenylthiazole-4-carboxylic acid methyl ester in similar applications (Kricheldorf & Thomsen, 1992).

Medicinal Chemistry and Biological Applications

- The structural analogs of 2-Phenylthiazole-4-carboxylic acid methyl ester have been studied for various biological activities, including the inhibition of carbonic anhydrase and potential antimicrobial properties. For example, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids indicate the possible medicinal applications of similar compounds (Prokopenko et al., 2010). Furthermore, studies on compounds like 5-Thiomethylfuran-2-Carboxylic Acid Derivatives highlight the potential antibacterial activity of related chemical structures (Iradyan et al., 2014).

Mécanisme D'action

Target of Action

Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .

Result of Action

Thiazole derivatives are known to have various biological activities, which could potentially result from their interactions with different targets .

Propriétés

IUPAC Name |

methyl 2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWOUTBYGICCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457973 | |

| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7113-02-2 | |

| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)